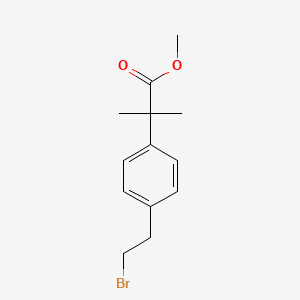

Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate

Description

Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate is an ester derivative featuring a para-substituted 2-bromoethyl group on the phenyl ring and a 2-methylpropanoate backbone. The 2-bromoethyl substituent enhances reactivity for nucleophilic substitution or elimination, making it valuable in pharmaceutical and organic synthesis .

Properties

Molecular Formula |

C13H17BrO2 |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

methyl 2-[4-(2-bromoethyl)phenyl]-2-methylpropanoate |

InChI |

InChI=1S/C13H17BrO2/c1-13(2,12(15)16-3)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9H2,1-3H3 |

InChI Key |

CITQCLGXCGVKKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CCBr)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Bromination to 2-(4-bromophenyl)-2-methylpropanoic acid

- Method : Selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.

- Key features :

- Achieves high para-selectivity, minimizing ortho and meta isomers.

- Avoids toxic solvents like carbon tetrachloride.

- Can be performed under acidic, neutral, or alkaline conditions.

- Procedure :

- Dissolve 2-methyl-2-phenylpropanoic acid in water with sodium bicarbonate.

- Slowly add bromine at 25–35°C over 3 hours; maintain temperature for 10 hours.

- Extract with toluene; adjust pH with hydrochloric acid to precipitate the product.

- Filter and wash with water.

- Yield and purity :

- Advantages :

- High selectivity and purity.

- Scalable for industrial synthesis.

- Table 1: Bromination Reaction Data

| Parameter | Value/Condition |

|---|---|

| Substrate | 2-methyl-2-phenylpropanoic acid |

| Bromine (equiv.) | 1–2 |

| Solvent | Water (with sodium bicarbonate) |

| Temperature | 25–35°C |

| Reaction time | 10–13 hours |

| Isolated yield | 46.6% |

| GC purity | 99.28% |

Esterification to Methyl 2-(4-bromophenyl)-2-methylpropanoate

- Method : Fischer esterification.

- Procedure :

- Dissolve 2-(4-bromophenyl)-2-methylpropanoic acid in toluene.

- Add methanol and catalytic sulfuric acid.

- Heat to 63–67°C and stir for 16 hours.

- Cool, wash with water, sodium carbonate, and sodium chloride solutions.

- Distill under reduced pressure to obtain the methyl ester.

- Yield and purity :

- Table 2: Esterification Reaction Data

| Parameter | Value/Condition |

|---|---|

| Substrate | 2-(4-bromophenyl)-2-methylpropanoic acid |

| Alcohol | Methanol |

| Catalyst | Sulfuric acid |

| Solvent | Toluene |

| Temperature | 63–67°C |

| Reaction time | 16 hours |

| Isolated yield | 79% |

| GC purity | 99.2% |

Analysis and Process Considerations

- Selectivity : The aqueous bromination method is highly selective for the para position, minimizing isomeric impurities and simplifying purification.

- Environmental and Safety Aspects : The avoidance of carbon tetrachloride and other hazardous solvents makes the process more suitable for industrial and large-scale applications.

- Scalability : The described methods have been demonstrated on multi-kilogram scale, indicating good scalability and reproducibility.

- Yield Optimization : The overall yield is governed by the efficiency of each step, with the bromination and esterification steps being particularly high-yielding under optimized conditions.

Summary Table: Overall Synthetic Sequence

| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 2-methyl-2-phenylpropanoic acid | Benzene, methacrylic acid, AlCl₃ | N/A | N/A |

| 2 | 2-(4-bromophenyl)-2-methylpropanoic acid | Bromine, NaHCO₃, water | 46.6 | 99.28 |

| 3 | Methyl 2-(4-bromophenyl)-2-methylpropanoate | Methanol, H₂SO₄, toluene | 79 | 99.2 |

| 4 | This compound | 1,2-dibromoethane, base, anhydrous | 50–80* | N/A |

*Estimated based on similar alkylation reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Substitution Reactions: Formation of new derivatives with different functional groups.

Oxidation Reactions: Formation of carboxylic acids or ketones.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural differences and molecular properties:

Physicochemical Properties

- Boiling/Melting Points: While explicit data for the target compound are unavailable, analogs like methyl 2-(4-bromophenyl)-2-methylpropanoate () have lower molecular weights (257.12 g/mol) and likely higher volatility than the bromoethyl derivative (283.17 g/mol).

- Solubility: Bromoethyl and hydroxyalkynyl groups may increase hydrophobicity compared to chlorobutanoyl analogs, affecting solvent compatibility in reactions.

Industrial and Pharmaceutical Relevance

- The target compound’s bromoethyl group is a strategic handle for introducing amines, thiols, or other nucleophiles in multi-step syntheses.

- Chlorobutanoyl derivatives () are critical in large-scale fexofenadine production, highlighting the importance of substituent choice in API manufacturing .

- Hydroxyalkynyl analogs () are emerging as tools for bioconjugation and prodrug development due to their click chemistry compatibility.

Biological Activity

Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate, with the CAS number 1394117-23-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17BrO2

- Molecular Weight : 285.18 g/mol

- Structure : The compound features a bromoethyl group attached to a phenyl ring, which is linked to a methyl propanoate moiety.

Synthesis

The synthesis of this compound typically involves the bromination of phenyl compounds followed by esterification reactions. While specific synthetic pathways for this compound are not extensively documented, related methodologies can be inferred from similar compounds in the literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant tumor growth inhibition in various cancer models.

- Case Study : A study involving indole-based derivatives showed promising results against head and neck cancer xenografts, indicating that structural modifications can enhance biological activity .

Antimicrobial Properties

Compounds containing bromo groups have been noted for their antimicrobial activities. Although specific data on this compound is limited, related bromo-substituted compounds have exhibited significant efficacy against various pathogens.

- In Vitro Studies : Compounds with similar structures have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against resistant strains of bacteria and fungi .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Many bromo-substituted compounds act as enzyme inhibitors, affecting metabolic pathways in target cells.

- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-(2-bromoethyl)phenyl)-2-methylpropanoate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step protocols involving esterification, bromination, or coupling reactions. For example, intermediate methyl 2-(4-bromophenyl)-2-methylpropanoate can undergo Pd-catalyzed cross-coupling with propargyl alcohol under nitrogen, followed by bromination . Key parameters include:

- Temperature control (e.g., reflux in methanol at 70°C for coupling reactions ).

- Catalytic systems (e.g., PdCl₂(PPh₃)₂/CuI for Sonogashira coupling ).

- Solvent selection (toluene or ethyl acetate for phase separation ).

Q. How is the purity of this compound validated in synthetic workflows?

- Analytical Techniques :

- LCMS : Confirms molecular weight (e.g., m/z 373.2/375.2 [M+H]⁺ for brominated intermediates ).

- HPLC : Retention time (1.19 minutes under SMD-TFA05 conditions ) ensures consistency.

- NMR : ¹H-NMR signals at δ 1.51 ppm (s, 6H, methyl groups) and δ 3.36 ppm (t, 2H, bromoethyl chain) confirm structure .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromoethyl group in substitution reactions?

- Mechanistic Insights :

- The bromoethyl group acts as a leaving group in SN₂ reactions, but steric hindrance from the adjacent methyl groups on the propanoate moiety slows nucleophilic attack.

- Electron-withdrawing ester groups enhance electrophilicity at the β-carbon, favoring alkylation with amines or thiols .

Q. What strategies resolve contradictions in reported yields for bromination reactions of this compound?

- Data Analysis :

- Contradiction : HBr in methanol produces methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate (80%) alongside methoxy byproducts (20%) .

- Resolution : Adjust HBr concentration (48% w/w) and reaction time (4 hours) to favor bromination over methoxylation .

- Experimental Design : Use kinetic studies (e.g., in situ IR monitoring) to optimize bromide ion availability and minimize competing pathways.

Q. How can computational modeling predict the stability of intermediates during synthesis?

- Methodology :

- DFT Calculations : Predict transition states for bromoethyl group substitution, correlating with experimental ¹³C-NMR shifts (e.g., δ 176.1 ppm for carbonyl groups ).

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. ethyl acetate) on reaction equilibria .

Research Application Questions

Q. What role does this compound play in synthesizing bioactive molecules or APIs?

- Case Study : It serves as a precursor for hydroxydiphenylmethyl-piperidine derivatives, which exhibit CNS activity .

- Synthetic Pathway :

Bromoethyl intermediate → coupling with azacyclonol → API candidate (e.g., antidepressant or antipsychotic analogs) .

LCMS tracking (m/z 791 [M+H]⁺) ensures intermediate integrity during API synthesis .

Q. How is this compound utilized in material science or polymer chemistry?

- Applications :

- Crosslinking Agent : The bromoethyl group enables covalent bonding in polymer networks (e.g., epoxy resins).

- Thermal Stability : Methylpropanoate esters enhance thermal resistance (TGA data shows decomposition >250°C ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.